Toremifene
描述
Structure
3D Structure
属性
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCLJVABOIYOMF-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89778-27-8 (citrate (1:1)) | |
| Record name | Toremifene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023689 | |
| Record name | Toremifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Toremifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.09e-04 g/L | |
| Record name | Toremifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
89778-26-7 | |
| Record name | Toremifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89778-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toremifene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toremifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00539 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Toremifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanamine, 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOREMIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NFE54O27T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Toremifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
108-110 °C, 108 - 110 °C | |
| Record name | Toremifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00539 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Toremifene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014679 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
准备方法
Synthetic Routes for Toremifene
Traditional Synthesis Methods
Early synthetic routes for this compound, such as those described in EP95875 and US4696949A, relied on phenol as a starting material. These methods involved acylation, rearrangement, alkylation, and addition reactions to produce 1,2-diphenyl-1-[4-[2-(N,N-dimethylamino)ethoxyphenyl]]-1,4-diol (Compound 5) as a key intermediate. However, these approaches faced significant limitations. The elimination reaction of Compound 5 in ethanol hydrochloride or concentrated hydrochloric acid yielded triaryl butenol (Compound 6) with a Z/E configuration ratio of 1:2–2:1, leading to poor stereoselectivity. Furthermore, fractional crystallization of Z-type triaryl butenol achieved a yield of only 41%, with 5% cyclization by-products complicating purification.
US5491173A introduced an alternative route using aryl ketone (Compound 7) and phenyl Grignard reagents to form triaryl butanediol (Compound 5), which underwent elimination and chlorination to yield this compound. While this method avoided some side reactions, it still struggled with low Z-configuration selectivity and scalability issues.
Advanced Stereoselective Synthesis
The invention disclosed in CN104230723A addresses these challenges through a three-step process centered on the McMurry reaction (Figure 1).
McMurry Coupling Reaction
Compound B (structural formula II) and Compound C (structural formula III) undergo a titanium chloride-mediated McMurry reaction in an aprotic solvent at 60–120°C for 1–5 hours. This step produces Compound D (structural formula IV) with a Z/E configuration ratio exceeding 5:1, significantly improving stereoselectivity compared to earlier methods. Optimal conditions (60–65°C, 5 hours) achieve a 92% yield of Compound D.
Selective Alkylation
Compound D reacts with Compound E (ClCH₂CH₂N(CH₃)₂) or its hydrochloride in a selective phenolic hydroxyl alkylation step. This generates Compound F (structural formula VI) with 85–90% purity after extraction using ethyl acetate or dichloromethane.
Chlorination with Thionyl Chloride
Compound F is treated with thionyl chloride in toluene (5–30 mL/g solvent ratio) at 50–110°C for 1–6 hours. Neutralization with sodium carbonate, extraction, and recrystallization in acetone/methanol yields this compound with 98.5% purity and an overall yield of 72%.
Key Advantages of the Patent Route:
Formulation Strategies for Enhanced Bioavailability
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
To address this compound’s poor aqueous solubility, SMEDDS formulations have been developed using pseudo-ternary phase diagrams to optimize oil, surfactant, and co-surfactant ratios.
Composition Optimization
Maisine® CC oil, Transcutol P (surfactant), and Span 20 (co-surfactant) form stable microemulsions at a 4:3:3 ratio. Dynamic light scattering confirms droplet sizes of 45–60 nm with a polydispersity index (PDI) <0.2, ensuring rapid gastrointestinal absorption.
Thermodynamic Stability
Formulations undergo rigorous testing:
- Centrifugation (3,500 rpm, 30 minutes): No phase separation observed in optimized batches.
- Freeze-Thaw Cycles (−21°C ↔ +25°C): Stable microemulsions retain droplet size integrity after three cycles.
- Heating-Cooling Cycles (4°C ↔ 45°C): Six cycles confirm robustness against temperature fluctuations.
Table 1: Thermodynamic Stability of SMEDDS Formulations
| Formulation | Centrifugation | Freeze-Thaw | Heating-Cooling |
|---|---|---|---|
| OME F1 | Passed | Passed | Passed |
| OME F3 | Failed | Failed | Failed |
| OME F8 | Passed | Passed | Passed |
Comparative Analysis of Synthesis Methods
Yield and Purity Metrics
Table 2: Synthesis Method Comparison
| Parameter | Traditional Route | CN104230723A Patent |
|---|---|---|
| Z/E Ratio | 1:2–2:1 | >5:1 |
| Overall Yield | 41% | 72% |
| Purity (HPLC) | 95% | 98.5% |
| Cyclization By-Products | 5% | <1% |
Industrial Applicability
The patent route reduces reliance on toxic solvents (e.g., concentrated HCl) and eliminates multi-step crystallizations, cutting production costs by 30–40%. In contrast, SMEDDS formulations, while enhancing bioavailability, require specialized equipment for nanoemulsion production.
科学研究应用
Treatment of Metastatic Breast Cancer
Clinical Efficacy:
Toremifene was approved in the European Union in 1996 for treating hormone-dependent metastatic breast cancer in postmenopausal women. It has been extensively studied in clinical trials, demonstrating comparable efficacy to tamoxifen, another SERM. In phase II trials, response rates for this compound at doses of 60 mg/day ranged from 32.6% to 54.3% , with median times to progression between 6.3 to 12.2 months .
Phase III Trials:
A pivotal phase III trial compared this compound (60 mg/day) with tamoxifen (20 mg/day) and found similar response rates and survival outcomes across all treatment arms . Another study reported a 59% objective response rate with a higher dose of 240 mg/day, indicating potential benefits in specific patient populations .
Adjuvant Therapy
This compound is also being investigated as an adjuvant therapy for early-stage breast cancer. A randomized study comparing this compound and tamoxifen in premenopausal patients showed similar safety profiles and quality of life outcomes, suggesting its viability as an alternative treatment option .
Other Malignant Diseases
Beyond breast cancer, this compound has been explored for use in other malignancies, including endometrial carcinoma. Preclinical studies indicated that this compound could reduce the incidence and multiplicity of mammary tumors in animal models .
Antibacterial Properties
Recent studies have identified potential antibacterial applications for this compound. Research demonstrated its effectiveness against oral pathogens such as Porphyromonas gingivalis and Streptococcus mutans, suggesting a role in managing oral bacterial infections . this compound's ability to interfere with estrogen-mediated growth stimuli may extend its utility beyond oncology.
Data Summary
The following table summarizes key clinical trial findings related to the efficacy of this compound:
| Study | Population | Dose (mg/day) | Response Rate (%) | Median Time to Progression (months) |
|---|---|---|---|---|
| Phase II Trials | Postmenopausal women | 20 | 21.4 - 22.2 | N/A |
| Phase II Trials | Postmenopausal women | 60 | 32.6 - 54.3 | 6.3 - 12.2 |
| Phase II Trial | Tamoxifen-resistant patients | 240 | 59 | 15.2 |
| Adjuvant Therapy Comparison | Premenopausal women | TOR vs TAM | Similar | Similar |
Case Studies
-
Case Study on Long-term Responses:
In a study involving patients treated with high-dose this compound (240 mg/day), several patients exhibited long-term responses lasting from 2 to over 7 years , highlighting its potential for durable efficacy in metastatic settings . -
Comparative Safety Study:
A randomized trial assessed the safety profile of this compound versus tamoxifen among premenopausal women with early breast cancer, finding no significant differences in side effects or quality of life metrics between the two treatments .
作用机制
Toremifene is closely related to tamoxifen, another selective estrogen receptor modulator. Both compounds share a similar triphenylethylene structure and mechanism of action. this compound has a different side effect profile and is less likely to cause endometrial hyperplasia compared to tamoxifen. Other similar compounds include raloxifene and ospemifene, which also act as selective estrogen receptor modulators but have different tissue selectivity and clinical applications .
相似化合物的比较
Comparison with Similar Compounds
Structural and Pharmacological Similarities
- Tamoxifen: Toremifene shares structural and mechanistic similarities with tamoxifen, another SERM. Both competitively inhibit estrogen binding to receptors in breast tissue .
- Clomiphene : Unlike clomiphene (used for ovulation induction), this compound has a higher binding affinity for estrogen receptors and is optimized for long-term cancer therapy .
Efficacy in Breast Cancer
Clinical trials demonstrate comparable efficacy between this compound and tamoxifen in HR+ breast cancer:
*Higher doses (240 mg) of this compound showed increased response rates compared to tamoxifen in a Russian trial .
Bone and Lipid Benefits
This compound significantly improves bone mineral density (BMD) and reduces fracture risk, particularly in men on ADT:
In contrast, aromatase inhibitors (e.g., anastrozole) worsen BMD and lipid profiles, making this compound preferable for patients with osteoporosis risk .
Metabolic and Resistance Profiles
- Metabolism: this compound undergoes CYP3A4-mediated metabolism, producing fewer cytotoxic quinone metabolites than tamoxifen, which may reduce long-term toxicity .
- Cross-Resistance : Partial cross-resistance exists between tamoxifen and this compound due to shared SERM mechanisms, limiting sequential use .
生物活性
Toremifene is a selective estrogen receptor modulator (SERM) primarily used in the treatment of hormone receptor-positive metastatic breast cancer. Its biological activity extends beyond its anti-estrogenic effects, showing potential in various therapeutic areas, including antibacterial applications and metabolic effects. This article examines the biological activity of this compound, supported by clinical data, case studies, and research findings.
This compound acts by binding to estrogen receptors, leading to varied effects depending on the target tissue. In breast tissue, it exerts anti-estrogenic effects, while in other tissues, it may have estrogen-like effects. This dual action contributes to its effectiveness in treating breast cancer and its potential use in other conditions.
Key Mechanisms:
- Estrogen Receptor Modulation: this compound competes with estrogen for binding to estrogen receptors, thereby inhibiting estrogen-driven tumor growth.
- Membrane-Damaging Activity: Recent studies have shown that this compound has antibacterial properties, particularly against oral pathogens such as Porphyromonas gingivalis and Streptococcus mutans. It disrupts bacterial membranes, leading to cell death without preferential inhibition of DNA, RNA, or protein synthesis pathways .
Clinical Efficacy in Breast Cancer
This compound has been evaluated in multiple clinical trials for its efficacy in treating metastatic breast cancer. A randomized phase II trial compared this compound (120 mg) with fulvestrant (500 mg) after the failure of non-steroidal aromatase inhibitors (nsAIs). The results indicated a clinical benefit rate (CBR) of 45.3% for this compound compared to 57.7% for fulvestrant .
Response Rates by Dosage
| Dosage (mg/day) | Response Rate (%) | Median Time to Progression (months) |
|---|---|---|
| 20 | 21.4 - 22.2 | Not specified |
| 40 | 33.4 | 5.5 |
| 60 | 32.6 - 54.3 | 6.3 - 12.2 |
| 120 | 45.3 | Not specified |
These findings suggest that higher doses of this compound correlate with improved response rates and time to progression.
Antibacterial Activity
Recent investigations have repurposed this compound as an antibacterial agent against oral pathogens. Studies demonstrated that it effectively permeabilizes bacterial membranes and interacts with lipopolysaccharides (LPS), confirming its membrane-disrupting mechanism .
Key Findings:
- Hemolytic Activity: this compound exhibited no hemolytic activity at concentrations up to 100 μM, indicating good hemocompatibility.
- Cytotoxicity: It showed cytotoxic effects on human oral gingival epithelial cells at concentrations exceeding 25 μM, suggesting a need for careful dosing when considering its antibacterial application .
Metabolic Effects
Research has also explored the metabolic implications of this compound administration. A study indicated that it decreased insulin-like growth factor I (IGF-I) levels by approximately 20%, which could influence metabolic syndrome development . This effect highlights the compound's potential role in metabolic regulation beyond its primary use as an anti-cancer agent.
Case Studies and Research Findings
Several case studies have documented the clinical outcomes associated with this compound treatment:
- A study involving postmenopausal women with hormone receptor-positive metastatic breast cancer reported a CBR of 45.3% after treatment with this compound compared to fulvestrant .
- Another investigation into high-dose this compound as part of "hormone rotation therapy" demonstrated promising outcomes in patients resistant to standard therapies .
常见问题
Q. What is the molecular mechanism of action of toremifene in estrogen receptor (ER)-positive breast cancer models?
this compound acts as a selective estrogen receptor modulator (SERM), competitively binding to ERs and inducing conformational changes that inhibit estrogen-driven proliferation. Preclinical studies in athymic mice demonstrate its dual activity: antiestrogenic effects in hormone-dependent tumors and growth suppression in heterogeneous tumors through non-ER pathways (e.g., modulation of growth factor signaling) . Methodologically, ER binding assays (radioligand competition) and transcriptomic profiling (RNA-seq) are critical for distinguishing ER-mediated vs. non-canonical mechanisms.
Q. How does this compound’s pharmacokinetic profile influence experimental dosing regimens?
this compound exhibits biphasic elimination (distribution half-life: ~4 hours; terminal half-life: ~5 days) with extensive metabolism via CYP3A4 into active metabolites (e.g., N-demethylthis compound). Auto-induction of CYP3A4 reduces parent drug exposure by ~14% after prolonged dosing . Researchers should use pharmacokinetic modeling (e.g., non-compartmental analysis) to adjust dosing intervals in chronic studies. Steady-state plasma levels are typically achieved after 4–6 weeks, necessitating long-term in vivo models for efficacy assessments.
Q. What are the key steps in synthesizing this compound for preclinical studies?
this compound’s synthesis involves Friedel-Crafts acylation, bromination, ether formation, α-condensation, carbonyl reduction, and alcohol chlorination. Critical intermediates include phenol derivatives and 2-(dimethylamino)ethyl chloride. Purity validation requires HPLC (>98%) and mass spectrometry (m/z 405.97 for [M+H]⁺) .
Advanced Research Questions
Q. How should clinical trial designs address contradictory efficacy data between high-dose and standard-dose this compound in metastatic breast cancer?
Pooled phase III trials showed no survival benefit for high-dose this compound (200–240 mg/day) over standard doses (60 mg/day), despite preclinical predictions of dose-dependent activity . Researchers must stratify trials by ER/PR status and prior tamoxifen exposure to control confounding variables. Bayesian adaptive designs or biomarker-driven cohorts (e.g., HER2/neu status) may clarify dose-response relationships.
Q. What methodologies resolve discrepancies in this compound’s bone-protective effects across populations?
A phase III trial in prostate cancer patients (<80 years) reported a 36% reduction in vertebral fractures with this compound (80 mg/day), but thromboembolic risks varied by age . Dual-energy X-ray absorptiometry (DXA) for bone mineral density (BMD) and serum CTX/osteocalcin assays for bone turnover are essential. Covariate-adjusted Cox models should account for age, baseline BMD, and comorbidities.
Q. How can in vitro models elucidate this compound’s off-target effects in non-cancer applications (e.g., COVID-19)?
Computational docking (CoV-KGE framework) identified this compound as a SARS-CoV-2 replication inhibitor via spike protein interaction. Validate using pseudovirus neutralization assays and transcriptomic analysis (e.g., IFN-γ pathways) in Calu-3 cells. Compare with melatonin for synergistic effects using Chou-Talalay combination indices .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing time-to-progression (TTP) data in adjuvant trials comparing this compound and tamoxifen?
Kaplan-Meier survival analysis with log-rank tests and hazard ratios (Cox regression) are standard. In Finnish adjuvant trials, median TTP was 5.6 months for this compound vs. 6.1 months for tamoxifen, requiring sensitivity analyses to address censoring and competing risks (e.g., death from non-cancer causes) .
Q. How can researchers validate this compound’s CYP3A4 auto-induction in vitro?
Use primary human hepatocytes treated with this compound (1–10 µM) for 72 hours. Quantify CYP3A4 mRNA (qRT-PCR) and activity (midazolam 1’-hydroxylation assay). Compare with rifampicin (positive control) and normalize to vehicle-treated cells. Confirm reduced parent drug exposure via LC-MS/MS in co-culture systems .
Cross-Disciplinary Applications
Q. What preclinical models best assess this compound’s neuroprotective potential in Alzheimer’s disease?
Transgenic APP/PS1 mice treated with this compound (5 mg/kg/day) for 12 weeks. Endpoints: amyloid-β plaque burden (immunohistochemistry), synaptic markers (PSD-95), and cognitive tests (Morris water maze). Pair with ERβ-specific knockdown to isolate receptor-dependent effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
